molecular formula C11H15Cl2O3P B3055329 [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester CAS No. 63980-05-2

[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester

Cat. No.: B3055329
CAS No.: 63980-05-2
M. Wt: 297.11 g/mol
InChI Key: YLRGYDLFTIIAOG-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester is a phosphonic acid derivative featuring a 3,4-dichlorophenylmethyl group attached to a diethyl phosphonate moiety.

Properties

IUPAC Name

1,2-dichloro-4-(diethoxyphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGYDLFTIIAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50981572
Record name Diethyl [(3,4-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-05-2
Record name alpha-Toluenephosphonic acid, 3,4-dichloro-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl [(3,4-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester typically involves the reaction of 3,4-dichlorobenzyl chloride with diethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction can be represented as follows:

3,4-Dichlorobenzyl chloride+Diethyl phosphite[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester\text{3,4-Dichlorobenzyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} 3,4-Dichlorobenzyl chloride+Diethyl phosphite→[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient mixing and temperature control is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phosphonic acid esters.

Scientific Research Applications

Scientific Research Applications

  • Chemistry [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester serves as a reagent in organic synthesis and as a precursor for synthesizing other organophosphorus compounds.
  • Biology It is investigated for its potential biological activity and interactions with enzymes.
  • Medicine This compound is explored for potential applications in drug development and as a pharmacological agent.

Chemical Reactions

This compound participates in various chemical reactions:

  • Oxidation It can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.
  • Reduction Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution The dichlorophenyl group can undergo nucleophilic substitution reactions using nucleophiles like sodium methoxide.

Synthesis of Mono- and Diesters of Phosphonic Acids

Straightforward and selective synthetic procedures exist for mono- and diesterification of phosphonic acids . Triethyl orthoacetate is effective as a reagent and solvent for these transformations, with temperature influencing the reaction .

  • At 30 °C, monoesters form via an intermediate (1,1-diethoxyethyl ester of phosphonic acid) .
  • Diesterification of butylphosphonic acid is optimal with excess orthoester at 90 °C, while a similar reaction at 30 °C selectively yields monoethyl butylphosphonate .
  • For laboratory-scale experiments, the optimal amount of orthoacetate is 15 equivalents for monoesterification and 30 equivalents for diesterification .

Inhibition of DXR

This compound analogs were prepared as racemic mixtures and evaluated for their inhibitory capacity in a spectrophotometric assay, monitoring the MtDXR-catalyzed NADPH-dependent rearrangement and reduction of DXP to form MEP . The compounds were also tested for activity against the growth of M. tuberculosis strain H37Rv .

Case Studies

  • Breast Cancer Model : In a xenograft model of breast cancer, treatment with N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide resulted in a significant reduction in tumor size compared to controls.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide reduced inflammatory markers such as TNF-alpha and IL-6 significantly.

Mechanism of Action

The mechanism of action of [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The phosphonic acid ester group plays a crucial role in binding to target molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester with structurally related phosphonic esters:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Physical Properties
This compound 3,4-dichlorophenyl C₁₁H₁₅Cl₂O₃P ~297.12 Not provided High density (est. ~1.2 g/mL), lipophilic
Diethyl 4-chlorobenzylphosphonate 4-chlorophenyl C₁₁H₁₆ClO₃P 262.67 39225-17-7 Density: 1.19 g/mL
Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate 3,5-di-tert-butyl-4-hydroxy C₂₀H₃₃O₄P 368.45 Not provided High steric bulk, potential antioxidant properties
[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester 3-fluorophenyl, pyridinyl C₁₆H₁₇FNO₃P 333.28 380894-77-9 Polarizable due to pyridine ring

Key Observations :

  • Density and Lipophilicity : Chlorine atoms increase density and lipophilicity, as seen in diethyl 4-chlorobenzylphosphonate (1.19 g/mL), suggesting the dichloro analog may exhibit even higher values .

Biological Activity

Overview

[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester is an organophosphorus compound with the molecular formula C₁₁H₁₅Cl₂O₃P. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a dichlorophenyl group bonded to a phosphonic acid diethyl ester moiety, which contributes to its unique chemical properties. The structure can be represented as follows:

C11H15Cl2O3P\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{O}_3\text{P}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. It is known to inhibit key enzymes involved in metabolic pathways, particularly those related to the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids.

Enzyme Inhibition

  • Target Enzymes : The compound has been shown to inhibit 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), an essential enzyme in the methylerythritol phosphate (MEP) pathway.
  • Inhibition Mechanism : The phosphonic acid group mimics the natural substrate, allowing it to bind competitively to the active site of DXR, disrupting normal enzymatic function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against several pathogens by inhibiting DXR. For instance:
    • Plasmodium falciparum : Exhibited IC50 values ranging from 1.21 µM to 16.83 µM in inhibiting Pf DXR activity .
    • Escherichia coli : The compound's uptake mechanisms show promise for treating infections caused by this bacterium .
  • Enzyme Interaction Studies : The binding affinity and inhibitory potency against DXR have been well-documented, showcasing its potential as a lead compound in drug development .

Study 1: Inhibition of DXR in Plasmodium spp.

A study assessed the efficacy of this compound against Plasmodium falciparum. The results indicated that the compound effectively inhibited DXR with an IC50 value of approximately 0.81 µM, demonstrating significant potential as an antimalarial agent .

Study 2: Structural Modifications for Enhanced Activity

Research into structural modifications of this compound has led to the synthesis of analogs that enhance its biological activity. Variations in substituents have resulted in compounds with improved potencies against DXR and other relevant targets .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
FosmidomycinFosmidomycinAntimalarial; DXR inhibitor0.24
FR900098FR900098Antimicrobial; DXR inhibitor0.05
This compoundCompoundAntimicrobial; DXR inhibitor1.21 - 16.83

Q & A

Q. What are the established synthetic routes for [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester?

  • Methodological Answer : The compound can be synthesized via reactions involving phosphoric acid derivatives and amines. For example, triethylamine is used as an HCl scavenger in reactions with N,N-dimethylamido(chloro)phosphoric acid esters and substituted amines. Step-wise protocols (e.g., methanol-mediated reactions, silver oxide oxidation, and thermal treatment) are critical for intermediate purification .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS to confirm the structure. For example, 1H NMR^1 \text{H NMR} resolves aryl and phosphonate methylene protons, while ESI-MS validates molecular weight. Cross-referencing with spectral libraries or analogous compounds (e.g., pyrazole/phosphonate derivatives) enhances accuracy .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow guidelines from safety data sheets (SDS): use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/contact. Store in sealed containers away from oxidizers. Technical supervision is mandatory for large-scale reactions .

Q. How can researchers verify compound purity post-synthesis?

  • Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid purity checks. Quantitative 31P NMR^{31} \text{P NMR} can assess phosphonate integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like regioisomers?

  • Methodological Answer : Adjust stoichiometry (e.g., excess amine for HCl scavenging) and reaction time. For example, using bromotrimethylsilane instead of aqueous HCl during hydrolysis reduces side reactions. Temperature control (e.g., 60–80°C for AgO-mediated steps) improves selectivity .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer : Perform NOE (Nuclear Overhauser Effect) experiments to confirm regiochemistry. Compare experimental 13C NMR^{13} \text{C NMR} shifts with computational predictions (DFT calculations). For ambiguous ESI-MS peaks, high-resolution mass spectrometry (HRMS) or isotopic labeling clarifies assignments .

Q. How do hydrolysis conditions influence the yield of phosphonic acid derivatives?

  • Methodological Answer : Acidic hydrolysis (6N HCl, reflux) typically cleaves diethyl esters but may degrade sensitive substituents. Alternatively, bromotrimethylsilane in dichloromethane (room temperature, 24h) selectively hydrolyzes phosphonates without affecting aryl chlorides. Monitor progress via 31P NMR^{31} \text{P NMR} .

Q. What structural analogs of this compound have been studied, and how do substituents affect reactivity?

  • Methodological Answer : Analogs like [(2,4-dichlorophenyl)hydroxymethyl]phosphonic acid diethyl ester exhibit altered steric and electronic profiles. Comparative studies using Hammett constants or computational modeling (e.g., DFT) predict substituent effects on hydrolysis rates or ligand-binding affinity .

Q. How can researchers evaluate the physicochemical properties (e.g., log P, pKa) of this compound?

  • Methodological Answer : Determine log P via shake-flask method (octanol/water partitioning) or HPLC retention time correlation. For pKa, use potentiometric titration in aqueous-organic mixtures. Computational tools (e.g., Molinspiration) estimate these properties from molecular descriptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester
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[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester

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